![molecular formula C7H11N3O B11921103 (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol
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Overview
Description
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride (3.68g, 20mmol) and paraformaldehyde (1.20g, 40mmol) in water (30ml) and heating the mixture to reflux for 4 hours. After the reaction, the solvent is evaporated, and the residue is dried under vacuum .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve additional purification steps to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can have different biological activities and applications.
Scientific Research Applications
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other drugs.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a potential inhibitor of VEGFR-2 kinase, which plays a crucial role in angiogenesis and cancer progression. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another heterocyclic compound with similar structural features and biological activities.
Imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but with different substituents.
Thiazolo[5,4-c]pyridine: A related compound with a thiazole ring instead of an imidazole ring.
Uniqueness
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
Biological Activity
(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bicyclic structure that integrates imidazole and pyridine rings, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound suggests the presence of nitrogen and oxygen atoms alongside carbon and hydrogen. Its structural characteristics contribute significantly to its biological activities.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes crucial in neurotransmission processes. Notably:
- Butyrylcholinesterase (BChE) : This enzyme plays a role in the hydrolysis of neurotransmitters. Inhibition studies have shown that this compound can effectively inhibit BChE activity.
- Acetylcholinesterase (AChE) : Similar to BChE, AChE is vital for neurotransmission regulation. The inhibition of AChE by this compound may have implications in treating neurodegenerative diseases such as Alzheimer's disease.
Anti-inflammatory and Antitumor Activities
The compound also exhibits significant anti-inflammatory properties. Studies have shown that it can suppress cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition indicate potent anti-inflammatory effects comparable to standard drugs like celecoxib .
Furthermore, preliminary studies suggest potential antitumor activities. The structural features of the compound allow it to interact with various cellular targets involved in tumor growth and progression.
The mechanisms through which this compound exerts its biological effects include:
- Binding Affinity : Interaction studies reveal a strong binding affinity to target enzymes such as BChE and AChE.
- Molecular Docking Studies : Computational modeling has been employed to predict the binding interactions and affinities of this compound with various biological targets.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Neuroprotection : A study demonstrated that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress.
- Anti-cancer Research : Research involving cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds is insightful:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine | High | Different methyl substitution pattern affects activity |
1H-quinolin-2-one derivatives | Moderate | Identified as VEGFR-2 kinase inhibitors |
Hydroxypyridinone derivatives | Moderate | Evaluated for β-hematin inhibition activity |
This comparison illustrates how subtle differences in structure can lead to significant variations in biological activity.
Q & A
Basic Questions
Q. What are the common synthetic routes for (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol?
The synthesis typically involves cyclization of precursors such as substituted pyridine or imidazole derivatives. For example, iodine-mediated electrophilic cyclization of alkyne-containing precursors can yield the fused imidazo[4,5-b]pyridine core. Solvent selection (e.g., ethanol or DMF) and controlled reaction temperatures are critical for optimizing yield and purity. Post-cyclization functionalization, such as oxidation of the methanol group, may follow .
Q. Which characterization techniques are essential for confirming the structure of this compound?
Standard methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks.
- FT-IR spectroscopy to identify functional groups like hydroxyl (-OH) and aromatic C-H stretches.
- Mass spectrometry (HR-MS) for molecular weight validation.
- Elemental analysis to verify C, H, and N composition .
Q. How can researchers evaluate the biological activity of this compound?
The Microplate Alamar Blue Assay (MABA) is widely used for in vitro anti-tubercular testing. For anticancer activity, cell viability assays (e.g., MTT) against cancer cell lines, combined with molecular docking to assess binding affinity to targets like tubulin or kinases, are common. Dose-response curves (MIC or IC50 values) provide quantitative activity metrics .
Advanced Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
Side reactions (e.g., over-oxidation or unintended substitutions) can be mitigated by:
- Temperature control : Lower temperatures (<100°C) during cyclization reduce decomposition.
- Reagent stoichiometry : Limiting oxidizing agents (e.g., KMnO₄) prevents over-oxidation of the methanol group.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in substitution reactions. Kinetic studies using HPLC or TLC monitoring help identify optimal reaction times .
Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX software address them?
Challenges include:
- Twinning : Common in imidazo-pyridine derivatives due to symmetry. SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) can model twin domains .
- Disorder : Flexible substituents (e.g., the methanol group) require constrained refinement. SHELXPRO’s restraints (e.g., SIMU/ISOR) stabilize thermal motion parameters .
- High-resolution data : SHELXL leverages least-squares refinement with anisotropic displacement parameters for precise electron density mapping .
Q. How do substituent modifications influence biological activity?
Structure-Activity Relationship (SAR) studies reveal:
Substituent Position | Modification | Effect on Activity |
---|---|---|
C-2 (methanol group) | Oxidation to aldehyde/carboxylic acid | Reduces anti-tubercular activity but enhances metal chelation |
N-1 | Alkyl/aryl substitution (e.g., isopropyl) | Increases lipophilicity and membrane permeability |
Fused ring saturation | 4,5,6,7-Tetrahydro vs. aromatic | Saturation enhances conformational flexibility, affecting target binding |
Q. How can conflicting data on biological activity across studies be resolved?
Contradictions (e.g., variable MIC values) may arise from:
- Assay variability : Standardize protocols (e.g., inoculum size in MABA).
- Compound purity : Validate via HPLC and elemental analysis.
- Structural confirmation : Use X-ray crystallography to rule out polymorphic differences .
Q. What mechanistic insights exist for the oxidation of the methanol group?
Oxidation with KMnO₄ proceeds via a radical intermediate, confirmed by ESR spectroscopy. The reaction is pH-dependent:
- Acidic conditions : Favors aldehyde formation through protonation of the hydroxyl oxygen.
- Basic conditions : Promotes over-oxidation to carboxylic acid due to deprotonation enhancing reactivity .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2-ylmethanol |
InChI |
InChI=1S/C7H11N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h8,11H,1-4H2,(H,9,10) |
InChI Key |
IPWIUPXWNWZYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)N=C(N2)CO |
Origin of Product |
United States |
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